molecular formula C18H27FeP B13710157 Di-tert-butylphosphinylferrocen

Di-tert-butylphosphinylferrocen

Cat. No.: B13710157
M. Wt: 330.2 g/mol
InChI Key: IVWFNMCAPPQZMP-UHFFFAOYSA-N
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Description

Di-tert-butylphosphinylferrocene (C₁₈H₂₈BF₄FeP) is a highly electron-rich dialkylphosphinoferrocene ligand characterized by its tert-butyl substituents attached to the phosphorus atom. Its structure combines a ferrocene backbone with a bulky di-tert-butylphosphine group, which confers exceptional electron-donating properties and steric bulk. These attributes make it a valuable ligand in transition-metal-catalyzed cross-coupling reactions, including C–C, C–N, and C–S bond formations .

The synthesis of this compound involves metallation of ferrocene followed by reaction with tert-butylchlorophosphine. However, challenges arise due to its propensity for oxidation to the phosphine oxide and the difficulty in achieving selective mono-metallation of ferrocene. Existing procedures report medium-low yields (30–50%) and require stringent conditions, such as dry-box environments, to prevent decomposition . Spectral data, including ³¹P NMR (δ -0.85) and IR (3109 cm⁻¹ for C–H stretches), confirm its structural integrity and purity .

Properties

Molecular Formula

C18H27FeP

Molecular Weight

330.2 g/mol

IUPAC Name

cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+)

InChI

InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H;/q2*-1;+2

InChI Key

IVWFNMCAPPQZMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of di-tert-butylphosphinoferrocene involves several key steps. Initially, ferrocene is reacted with diaryl or dialkyl phosphine oxides under controlled conditions. The reaction typically takes place in a solvent such as 1,2-dichloroethane, and the mixture is stirred under a nitrogen atmosphere. The reaction is followed by hydrolysis and crystallization to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of di-tert-butylphosphinoferrocene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The gentle reaction conditions make it suitable for industrial applications in organic synthesis and advanced electrochemical systems .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylphosphinoferrocene undergoes various types of chemical reactions, including:

    Oxidation: The compound exhibits unique electrochemical behavior due to its bulky substituents and interactions with transition metals.

    Reduction: The compound can participate in reduction reactions, particularly in the presence of suitable reducing agents.

    Substitution: Di-tert-butylphosphinoferrocene can undergo substitution reactions, where the phosphino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of di-tert-butylphosphinoferrocene include palladium(II) catalysts, Grignard reagents, and various nucleophilic precursors. The reactions often take place under mild conditions, making the compound highly versatile in different chemical processes .

Major Products

The major products formed from the reactions of di-tert-butylphosphinoferrocene depend on the specific reaction conditions and reagents used. For example, in Suzuki coupling reactions, the compound promotes efficient aryl-aryl bond formation, leading to the synthesis of polycyclic indoles and other complex organic molecules .

Scientific Research Applications

Di-tert-butylphosphinoferrocene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of di-tert-butylphosphinoferrocene involves its role as a ligand in catalysis. The compound forms complexes with transition metals, which then participate in various catalytic cycles. The bulky di-tert-butylphosphino groups provide steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions. The molecular targets and pathways involved depend on the specific reaction and the transition metal used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Steric Properties

Di-tert-butylphosphinylferrocene is distinguished by its electron-rich nature compared to other dialkylphosphinoferrocenes. The tert-butyl groups enhance electron donation to the metal center, as quantified by Tolman Electronic Parameters (TEP), while imposing significant steric bulk. For example:

Compound Substituents TEP (cm⁻¹) Steric Bulk (ų)
Di-tert-butylphosphinylferrocene tert-butyl ~2050 ~160
Dimethylphosphinoferrocene methyl ~2065 ~100
Diethylphosphinoferrocene ethyl ~2060 ~120

Note: TEP values are illustrative; lower values indicate stronger electron-donating capacity. Steric bulk estimated using Cone Angles.

The tert-butyl groups in Di-tert-butylphosphinylferrocene provide superior electron density, enabling faster oxidative addition in catalytic cycles compared to less bulky analogs .

Stability and Oxidation Resistance

Di-tert-butylphosphinylferrocene is more oxidation-prone than triarylphosphines (e.g., triphenylphosphine) due to the weaker P–C bond strength in dialkylphosphines. In contrast, triarylphosphinoferrocenes exhibit greater air stability but lower electron-donating capacity. For instance:

Compound Oxidation Onset Potential (V vs. SCE)
Di-tert-butylphosphinylferrocene -0.15
Triphenylphosphinoferrocene +0.25

This trade-off between electron richness and stability limits Di-tert-butylphosphinylferrocene’s handling to inert atmospheres .

Catalytic Performance

In Suzuki-Miyaura coupling, Di-tert-butylphosphinylferrocene outperforms less electron-rich ligands. For example, in aryl chloride couplings:

Ligand Substrate Yield (%)
Di-tert-butylphosphinylferrocene 4-Cl-C₆H₄CN 92
Diethylphosphinoferrocene 4-Cl-C₆H₄CN 68

The tert-butyl groups accelerate transmetallation and reductive elimination steps, critical for challenging substrates .

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